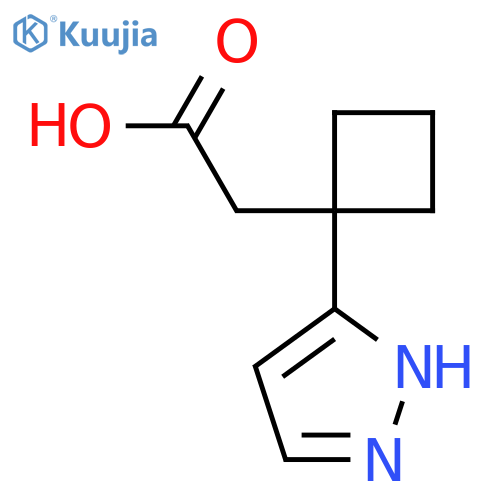Cas no 2228660-93-1 (2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid)

2228660-93-1 structure
商品名:2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid
2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid
- 2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid
- EN300-1806851
- 2228660-93-1
-
- インチ: 1S/C9H12N2O2/c12-8(13)6-9(3-1-4-9)7-2-5-10-11-7/h2,5H,1,3-4,6H2,(H,10,11)(H,12,13)
- InChIKey: YGECUFYVFSXNFU-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C2=CC=NN2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 180.089877630g/mol
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 66Ų
2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806851-0.5g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-10.0g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 10g |
$7065.0 | 2023-06-02 | ||
| Enamine | EN300-1806851-5.0g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 5g |
$4764.0 | 2023-06-02 | ||
| Enamine | EN300-1806851-2.5g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-0.05g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-0.1g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-0.25g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-1.0g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1806851-10g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 10g |
$6390.0 | 2023-09-19 | ||
| Enamine | EN300-1806851-1g |
2-[1-(1H-pyrazol-3-yl)cyclobutyl]acetic acid |
2228660-93-1 | 1g |
$1485.0 | 2023-09-19 |
2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
2228660-93-1 (2-1-(1H-pyrazol-3-yl)cyclobutylacetic acid) 関連製品
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
